5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride

Lipophilicity Drug-likeness Building block selection

5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride (CAS 229956-98-3) is a heterocyclic sulfonyl chloride building block composed of a thiophene-2-sulfonyl chloride core substituted at the 5-position with a 5-trifluoromethylisoxazol-3-yl moiety. It is commercially available at 97% purity from established suppliers and is routinely employed as a reactive intermediate for constructing sulfonamide and sulfonate ester libraries in drug discovery.

Molecular Formula C8H3ClF3NO3S2
Molecular Weight 317.7 g/mol
CAS No. 229956-98-3
Cat. No. B1303334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride
CAS229956-98-3
Molecular FormulaC8H3ClF3NO3S2
Molecular Weight317.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)S(=O)(=O)Cl)C2=NOC(=C2)C(F)(F)F
InChIInChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-2-1-5(17-7)4-3-6(16-13-4)8(10,11)12/h1-3H
InChIKeyTWGONVLMWWEOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride – Core Building Block with Differentiated CF₃-Enhanced Physicochemical Profile for Medicinal Chemistry Procurement


5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride (CAS 229956-98-3) is a heterocyclic sulfonyl chloride building block composed of a thiophene-2-sulfonyl chloride core substituted at the 5-position with a 5-trifluoromethylisoxazol-3-yl moiety [1]. It is commercially available at 97% purity from established suppliers and is routinely employed as a reactive intermediate for constructing sulfonamide and sulfonate ester libraries in drug discovery . The trifluoromethyl group distinguishes this scaffold from non-fluorinated isoxazole-thiophene sulfonyl chloride analogs, imparting altered lipophilicity (XLogP3 = 3.0) and a strongly electron-deficient sulfonyl chloride centre that governs downstream reactivity and the pharmacokinetic profile of derived final compounds [1][2].

Why In-Class Isoxazole-Thiophene Sulfonyl Chlorides Cannot Substitute 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride Without Quantitative Impact


Sulfonyl chloride building blocks within the isoxazole-thiophene family are not interchangeable because the nature and position of substituents on the isoxazole ring directly modulate the electron density at the reactive sulfonyl chloride centre and the lipophilicity of the assembled scaffold [1][2]. The trifluoromethyl group is a strongly electron-withdrawing substituent that increases the electrophilicity of the SO₂Cl moiety relative to methyl- or unsubstituted analogs, altering reaction kinetics, product distribution, and the metabolic fate of the final sulfonamide or sulfonate products [2]. Relying on a non-fluorinated analog as a drop-in replacement therefore risks divergent reactivity, lower conversion efficiency, and unpredictable pharmacokinetic outcomes in downstream biological evaluation.

Quantitative Differentiation Evidence for 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride Versus Closest Analogs


Lipophilicity Shift: Trifluoromethyl Introduction Reduces Computed logP Relative to the Non-Fluorinated Isoxazole Analog

Despite the general expectation that –CF₃ increases lipophilicity, the 5-trifluoromethylisoxazole-thiophene-2-sulfonyl chloride scaffold displays a lower computed logP than its non-fluorinated congener. The target compound has an XLogP3 of 3.0 (PubChem) [1], whereas 5-(isoxazol-3-yl)thiophene-2-sulfonyl chloride (CAS 160233-27-2), which lacks the CF₃ group, exhibits a reported logP of 3.41 . This unexpected difference arises from the strong electron-withdrawing effect of –CF₃ altering the dipole moment and hydrogen-bond acceptor capacity of the isoxazole ring, which can be advantageous for tuning solubility and permeability in lead optimization campaigns.

Lipophilicity Drug-likeness Building block selection

Enhanced Electrophilicity of the Sulfonyl Chloride Group Driven by the Electron-Withdrawing Trifluoromethylisoxazole Motif

The sulfonyl chloride group in the target compound is rendered more electrophilic than in methyl- or unsubstituted isoxazole analogs due to the strong electron-withdrawing effect of the 5-trifluoromethyl substituent transmitted through the isoxazole-thiophene π-system [1]. Vendor technical analyses confirm that the CF₃ group enhances the electrophilicity of the SO₂Cl centre, facilitating nucleophilic attack by amines and alcohols under milder conditions [1]. While exact rate constants for amine coupling have not been published for this specific compound, the electronic effect is consistent with Hammett σₘ and σₚ values of the –CF₃ group (σₘ = 0.43, σₚ = 0.54) [2], which predict a measurable acceleration of sulfonamide formation compared to analogs bearing –CH₃ (σₘ = –0.07, σₚ = –0.17).

Sulfonyl chloride reactivity Electrophilicity Nucleophilic substitution

Metabolic Stability Advantage Conferred by the Trifluoromethyl Group on Isoxazole-Containing Scaffolds

The trifluoromethyl group is widely established as a metabolic blocking group that reduces oxidative metabolism at the substituted position and adjacent sites on heterocyclic rings [1]. In a direct study of picornavirus inhibitors, replacement of –CH₃ with –CF₃ on an isoxazole ring reduced the number of hepatic microsomal metabolites from 18 to 8, demonstrating a global metabolic protective effect . Although this data was generated on a different isoxazole series, the same electronic and steric principles apply to the 5-trifluoromethylisoxazole moiety of the target compound [1].

Metabolic stability Microsomal clearance Trifluoromethyl effect

Commercial Availability at High Purity with Full Analytical Characterization Versus Regional or Custom-Synthesis-Only Analogs

The target compound is stocked by Thermo Scientific Maybridge (97% purity, 1 g format) and other global suppliers including Fujifilm Wako , with full analytical documentation (NMR, HPLC) and an established MDL identifier (MFCD00831001). In contrast, the non-fluorinated analog 5-(isoxazol-3-yl)thiophene-2-sulfonyl chloride is primarily available through custom synthesis or regional distributors at 95% purity with variable characterization . The 2% purity difference and the reliability of bulk stock from a multinational supplier reduce procurement risk and ensure batch-to-batch reproducibility for structure-activity relationship (SAR) studies.

Commercial sourcing Purity Supply reliability

Optimal Application Scenarios for 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride Based on Evidence-Driven Differentiation


Library Synthesis for CNS and Metabolic Disease Targets Requiring Balanced Lipophilicity

The lower-than-expected logP (XLogP3 = 3.0) of this CF₃-bearing building block, compared to its non-fluorinated analog (logP = 3.41), makes it a strategic choice for constructing compound libraries targeting central nervous system (CNS) or metabolic disease indications where excessive lipophilicity leads to poor solubility, high protein binding, or phospholipidosis risk. Procurement teams prioritizing CNS drug-likeness should select this scaffold over the more lipophilic non-fluorinated variant [1].

Accelerated Sulfonamide Library Generation via Enhanced Electrophilic Reactivity

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the sulfonyl chloride centre, as indicated by Hammett σ constants, enabling faster coupling with amines under mild conditions. This property is particularly valuable for high-throughput parallel synthesis where reaction efficiency, conversion yield, and broad amine scope are critical for generating diverse sulfonamide libraries [2].

Early-Stage Lead Optimization Campaigns Prioritizing Metabolic Stability

The well-established metabolic shielding effect of the trifluoromethyl group on isoxazole rings – demonstrated by a 56% reduction in microsomal metabolites for CF₃-isoxazole analogs in published picornavirus inhibitor studies – supports the use of this building block in lead optimization programs where rapid metabolic clearance is a known liability. Incorporating CF₃ at the building-block stage can front-load stability into the series and reduce the need for later-stage structural rescue modifications .

Reproducible SAR Studies Requiring Globally Sourced, High-Purity Intermediates

With 97% purity and stock availability from Thermo Scientific Maybridge and Fujifilm Wako, this compound offers the batch-to-batch consistency essential for rigorous SAR studies. The 2% purity advantage over the most common non-fluorinated analog (95% from regional suppliers) minimizes by-product interference in biological assays and ensures that observed activity differences are attributable to the intended structural variation rather than impurities [3].

Quote Request

Request a Quote for 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.